molecular formula C10H11F2NO3 B11820291 N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine

N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine

Cat. No.: B11820291
M. Wt: 231.20 g/mol
InChI Key: SRDXBYYFFZMRDX-UHFFFAOYSA-N
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Description

N-[1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine is a hydroxylamine derivative characterized by a substituted phenyl group attached to an ethylidene backbone. Its structure includes:

  • A 4-(difluoromethoxy) substituent (–OCHF₂), which introduces electron-withdrawing fluorine atoms.
  • A 3-methoxy group (–OCH₃), contributing electron-donating properties.
  • An ethylidene (–CH₂–CH=N–) linker connecting the phenyl ring to the hydroxylamine (–NH–OH) moiety.

This compound (CAS: 1040679-85-3) is listed in supplier catalogs with 95% purity, though its specific applications remain undocumented in the provided literature .

Properties

IUPAC Name

N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-5,10,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDXBYYFFZMRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Backbone Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 4-(difluoromethoxy)-3-methoxyphenyl, ethylidene C₁₁H₁₂F₂NO₃* ~245.2† Unknown; hypothesized use in medicinal chemistry
N-[(quinoxalin-2-yl)methylidene]hydroxylamine Quinoxaline heterocycle, methylene linker C₉H₇N₃O 173.18 Building block for heterocyclic synthesis
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine Phenanthrene ring, bromo substituent C₁₆H₁₂BrNO 314.18 Intermediate in organic synthesis
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine Pyrazole heterocycle, ethyl substituents C₉H₁₅N₃O 181.24 Unspecified; potential agrochemical applications
N-(2,6-Dichloro-4-trifluoromethylphenyl)-N’-(1-phenylethylidene)hydrazine Chloro/trifluoromethyl phenyl, hydrazine backbone C₁₅H₁₀Cl₂F₃N₂ 357.16 Precursor for polyimide monomers

*Estimated formula based on structural analysis.

Key Observations

Substituent Effects: The difluoromethoxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., methoxy or ethoxy derivatives) . Ethylidene vs. Methylene Linkers: Ethylidene groups (as in the target compound) may improve conformational flexibility relative to methylene-linked hydroxylamines .

Synthetic Routes: The target compound’s synthesis likely follows methods similar to ’s hydrazine derivatives, involving condensation of substituted acetophenones with hydroxylamine . In contrast, phenanthrene-based analogs (e.g., ) require brominated aromatic precursors, increasing synthetic complexity .

Potential Applications: While the target compound’s uses are unconfirmed, structurally related hydroxylamines serve as intermediates in polymer synthesis (e.g., polyimides in ) or bioactive molecules (e.g., diphenylamine analogs in ).

Biological Activity

N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Formula : C10_{10}H11_{11}F2_2N\O3_3
  • Molecular Weight : 231.2 g/mol
  • CAS Number : 1050886-21-9

Its structure includes a hydroxylamine functional group, an ethylidene bridge, and specific substituents that enhance its reactivity and biological activity. The difluoromethoxy group and methoxyphenyl substituent contribute to its unique chemical properties, potentially affecting its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. This process leads to the formation of an oxime intermediate, which is then converted into the desired product. Optimization of reaction conditions is crucial for achieving high yield and purity in laboratory settings.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity. Such interactions are essential for understanding the compound's mechanism of action and potential therapeutic applications. Preliminary studies suggest that it could exhibit significant enzyme inhibitory effects, particularly in pathways related to oxidative stress and inflammation.

Antioxidant Properties

The compound has shown promising antioxidant activity in various assays, which is critical for protecting cells from oxidative damage. For instance, it has been evaluated using the CUPRAC (cupric acid-reducing antioxidant capacity) assay, demonstrating significant potential in reducing oxidative stress .

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties. Its structural features could enhance its specificity towards cancer cell lines, leading to apoptotic signaling pathways activation. This suggests a potential role in cancer therapeutics, warranting further investigation into its efficacy against various cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamineFluorinated substituentPotential enzyme inhibition
5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazoleAntioxidant activityStrong anticancer effects on pancreatic cancer cells
Pyrazole derivativesAntifungal activityNotable antioxidant properties

These comparisons highlight how specific substitutions influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications:

  • Antioxidant Studies : Research on oxadiazole derivatives showed significant antioxidant capacity alongside enzyme inhibitory effects against cholinesterases and glucosidase .
  • Anticancer Research : In vitro tests on various compounds indicated strong anticancer activity against pancreatic cancer cell lines, suggesting that similar mechanisms may be at play for this compound .

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